

7-Aminoindole (CAS 5192-04-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1H-indol-7-amine*

Cat. No.: *B112721*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-aminoindole (CAS 5192-04-1), a versatile heterocyclic compound with significant applications in pharmaceutical research and development. This document details its physicochemical properties, synthesis, and diverse biological activities, supported by experimental protocols and pathway visualizations.

Physicochemical Properties

7-Aminoindole is a solid, light brown to brown compound that may discolor upon storage.^[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and compound handling.

Property	Value	Source(s)
CAS Number	5192-04-1	
Molecular Formula	C ₈ H ₈ N ₂	
Molecular Weight	132.16 g/mol	
Melting Point	96-100 °C	
Boiling Point	354.0 ± 15.0 °C (Predicted)	
Solubility	DMSO (Slightly), Methanol (Slightly)	
pKa (Predicted)	17.68 ± 0.30	

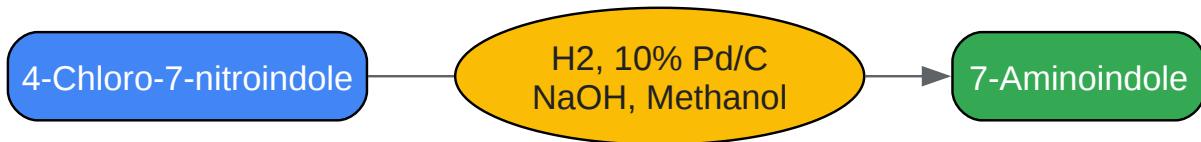
Synthesis of 7-Aminoindole

A common and effective method for the synthesis of 7-aminoindole is through the reduction of a nitroindole precursor, such as 4-chloro-7-nitroindole.

Experimental Protocol: Synthesis from 4-Chloro-7-nitroindole

This protocol outlines the catalytic hydrogenation of 4-chloro-7-nitroindole to produce 7-aminoindole.

Materials:


- 4-chloro-7-nitroindole
- Methanol
- Sodium hydroxide (NaOH)
- 10% Palladium on charcoal (Pd/C)
- Hydrogen (H₂) gas

- Toluene
- Chloroform
- Water
- Parr bottle
- Rotary evaporator
- Filtration apparatus
- Sublimation apparatus

Procedure:

- Prepare a slurry of 1.96 g of 4-chloro-7-nitroindole in 100 ml of methanol containing 400 mg of sodium hydroxide in a 500-ml Parr bottle.
- To this slurry, add 196 mg of 10% palladium on charcoal.
- Shake the suspension under an initial hydrogen pressure of 3 atmospheres for 2.5 hours. Absorption of hydrogen should cease after approximately 1.5 hours.
- After the reaction is complete, remove the catalyst by filtration.
- Evaporate the pale yellow filtrate on a rotary evaporator under reduced pressure.
- Partition the resulting residue between 75 ml of toluene and 35 ml of water.
- Wash the toluene layer with an additional 35 ml of water.
- Extract the combined aqueous phases with three 75 ml portions of chloroform.
- Evaporate the toluene and chloroform extracts separately to yield crude 7-aminoindole as grayish crystals.
- Purify the crude product by sublimation at 0.08 mm Hg on a steam bath to obtain pure 7-aminoindole.

Expected Yield: This procedure can yield approximately 567 mg (43%) of 7-aminoindole with a melting point of 98-99°C.

[Click to download full resolution via product page](#)

Fig 1. Synthesis of 7-Aminoindole.

Biological Activities and Therapeutic Potential

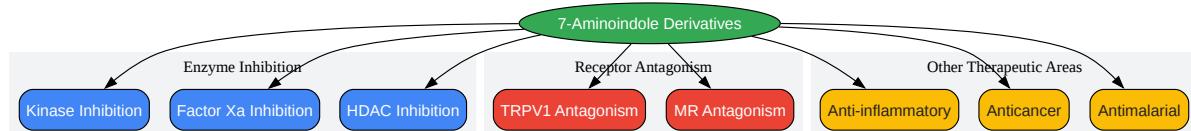
7-Aminoindole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This versatility makes it a critical building block for the development of novel therapeutics targeting various diseases.[\[1\]](#)

Enzyme Inhibition

Derivatives of 7-aminoindole have been extensively investigated as potent inhibitors of several key enzymes implicated in disease pathogenesis.

- Kinase Inhibition: The 7-azaindole framework, a bioisostere of 7-aminoindole, is a well-established hinge-binding motif for various protein kinases.[\[2\]](#) This has led to the development of inhibitors for:
 - Protein Kinase C θ (PKC θ): Implicated in T-cell activation and autoimmune diseases.[\[3\]](#)
 - Aurora Kinases: Key regulators of mitosis, making them attractive targets in oncology.[\[3\]\[4\]](#)
 - Phosphoinositide 3-kinase γ (PI3K γ): Involved in immune cell signaling and inflammation.[\[5\]](#)
- Factor Xa Inhibition: As a crucial component of the coagulation cascade, Factor Xa is a prime target for anticoagulant therapies.[\[3\]](#)
- Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of anticancer agents that modulate gene expression.[\[3\]](#)

Receptor Antagonism


7-Aminoindole derivatives have also shown promise as antagonists for various receptors.

- Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism: TRPV1 is a non-selective cation channel involved in pain sensation.[3]
- Mineralocorticoid Receptor (MR) Antagonism: MR antagonists are used in the treatment of hypertension and heart failure.[3]

Other Therapeutic Areas

The therapeutic potential of 7-aminoindole extends beyond enzyme inhibition and receptor antagonism.

- Anti-inflammatory Activity: Derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF- α and IL-6 in cellular models of inflammation.[6]
- Anticancer Activity: Beyond kinase and HDAC inhibition, aminoindoles have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.[7][8][9]
- Antimalarial Activity: Aminoindole analogs have shown potent activity against *Plasmodium falciparum*, the parasite responsible for malaria.[10][11]

[Click to download full resolution via product page](#)

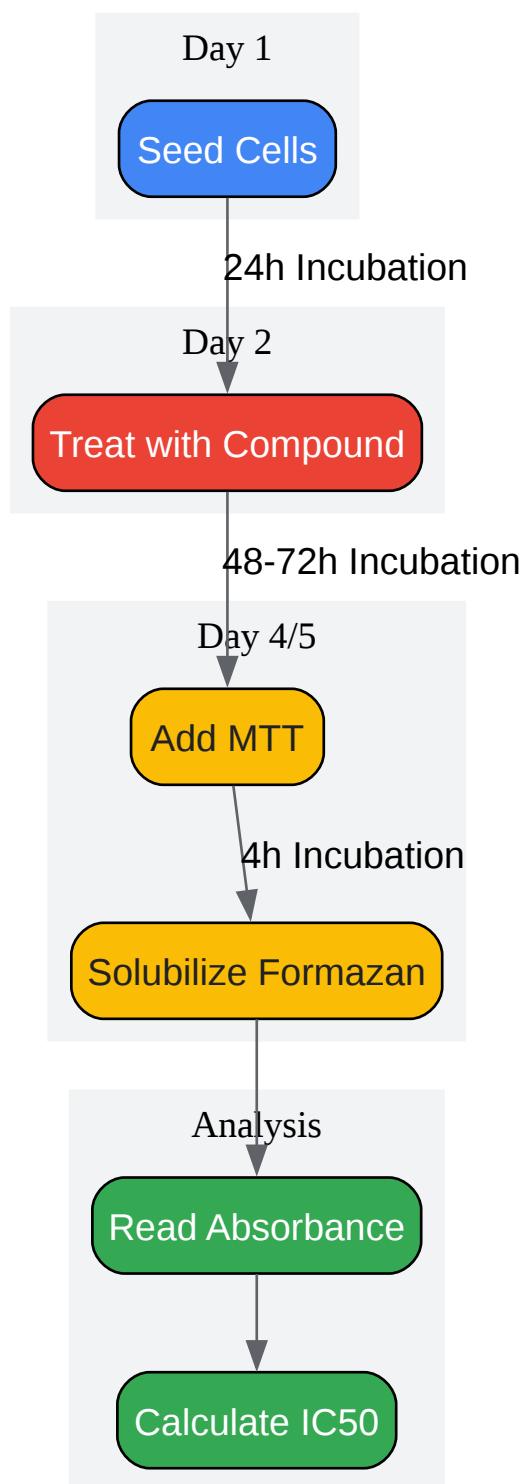
Fig 2. Biological Activities of 7-Aminoindole Derivatives.

Key Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of 7-aminoindole and its derivatives.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.


Materials:

- Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)[9]
- Complete growth medium (e.g., DMEM with 10% FBS)[9]
- 7-Aminoindole derivative (dissolved in DMSO)[9]
- MTT solution (5 mg/mL in PBS)[9]
- Dimethyl sulfoxide (DMSO)[9]
- 96-well plates[9]
- Microplate reader[9]

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]
- Compound Treatment: Prepare serial dilutions of the 7-aminoindole derivative in complete growth medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[9]
- Incubation: Incubate the plate for 48-72 hours at 37°C.[9]
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[9]

- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[\[12\]](#)
- Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[\[12\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[\[12\]](#)

[Click to download full resolution via product page](#)

Fig 3. MTT Assay Workflow.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Cells

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

- RAW 264.7 macrophage cell line[2]
- DMEM with 10% FBS[2]
- Lipopolysaccharide (LPS)[2]
- 7-Aminoindole derivative (dissolved in DMSO)[2]
- Griess Reagent [1% (w/v) sulfanilamide and 0.1% (w/v) naphthylethylenediamine in 2.5% (v/v) phosphoric acid][2]
- Sodium nitrite (NaNO_2) standard solution[2]
- 96-well plates[2]
- Microplate reader[2]

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.[2]
- Compound Pre-treatment: Pre-treat the cells with various concentrations of the 7-aminoindole derivative for 1 hour.[13]
- LPS Stimulation: Stimulate the cells with LPS (e.g., 1 $\mu\text{g}/\text{mL}$) for 24 hours to induce NO production.[13]
- Griess Reaction: Transfer 100 μL of the cell culture supernatant to a new 96-well plate and add 100 μL of Griess reagent.[2]

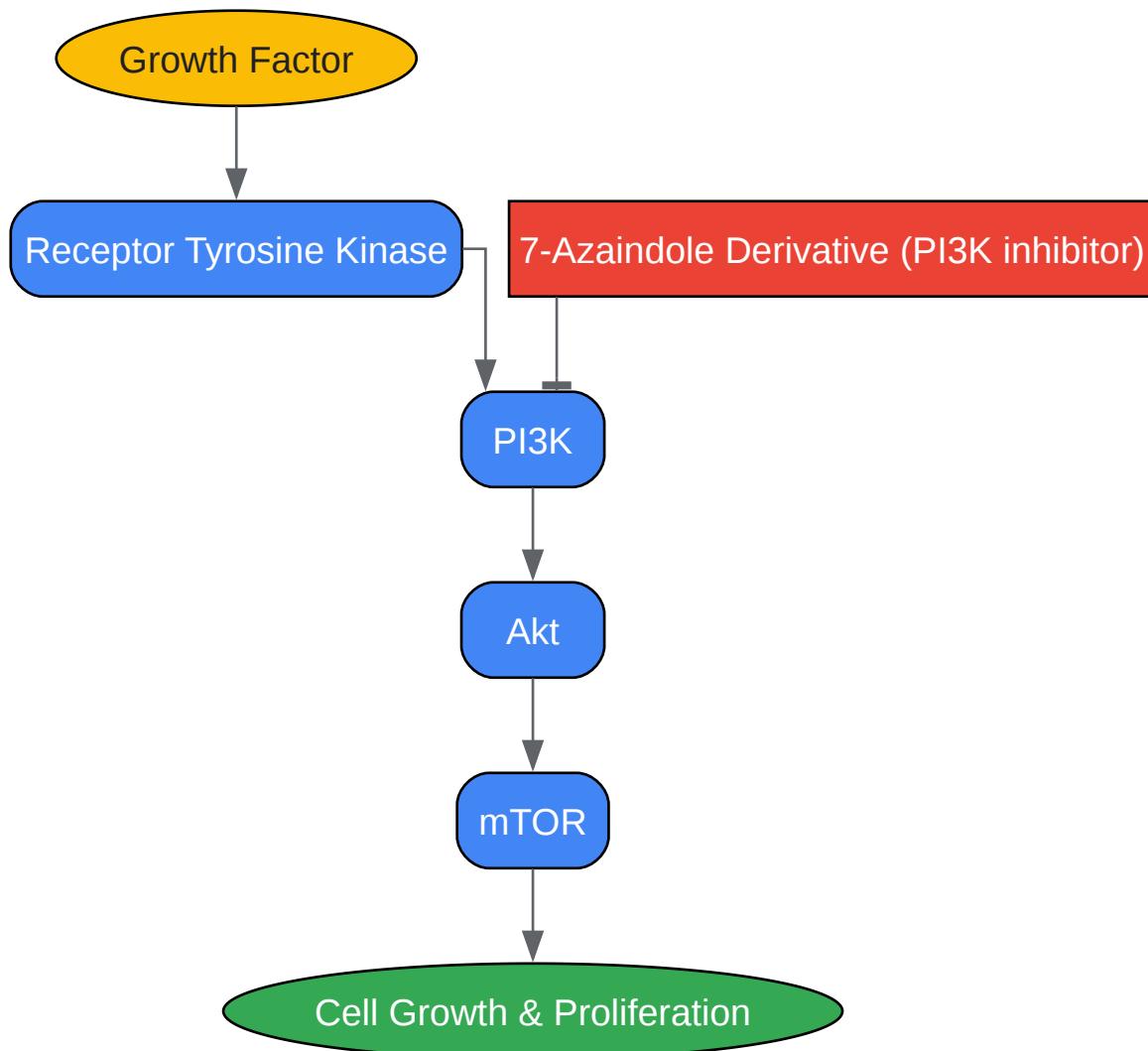
- Incubation: Incubate for 10 minutes at room temperature.[2]
- Absorbance Measurement: Measure the absorbance at 540 nm.[2]
- Data Analysis: Determine the NO concentration using a sodium nitrite standard curve and calculate the percentage of inhibition.[2]

Antimalarial Activity: *Plasmodium falciparum* Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of the malaria parasite *in vitro*.

Materials:

- *Plasmodium falciparum* culture (e.g., 3D7 strain)[14]
- Human erythrocytes (O+)[14]
- Complete culture medium (RPMI 1640 with supplements)[14]
- 7-Aminoindole derivative (dissolved in DMSO)[14]
- [³H]hypoxanthine or a fluorescent DNA dye (e.g., DAPI)[15]
- 96-well or 384-well plates[15]
- Scintillation counter or fluorescence plate reader[15]


Procedure (using fluorescent dye):

- Compound Plating: Add serial dilutions of the 7-aminoindole derivative to a microtiter plate. [15]
- Parasite Addition: Add synchronized ring-stage *P. falciparum* culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.[15]

- Incubation: Incubate the plates for 72 hours in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[\[11\]](#)[\[15\]](#)
- Staining: Add a fluorescent DNA dye (e.g., DAPI) to each well to stain the parasite DNA.[\[15\]](#)
- Fluorescence Measurement: Read the fluorescence using a plate reader.[\[15\]](#)
- Data Analysis: Calculate the percentage of parasite growth inhibition relative to the control and determine the IC₅₀ value.[\[15\]](#)

Signaling Pathways

While specific signaling pathways directly modulated by the parent 7-aminoindole are not extensively characterized, its derivatives are known to target key components of various pathways critical in disease. The inhibitory actions on kinases, for example, can disrupt major signaling cascades.

[Click to download full resolution via product page](#)

Fig 4. Inhibition of the PI3K/Akt/mTOR Pathway.

As depicted, a 7-azaindole-based PI3K γ inhibitor can block the signaling cascade downstream of receptor tyrosine kinases, ultimately inhibiting cell growth and proliferation, a key mechanism in its anticancer and anti-inflammatory effects.^[5]

Conclusion

7-Aminoindole is a fundamentally important scaffold in medicinal chemistry, providing a versatile starting point for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential as inhibitors of key enzymes and as antagonists of important receptors, with promising applications in oncology, inflammatory

diseases, and infectious diseases. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals working with this important class of compounds. Further research into the specific mechanisms of action and signaling pathways of 7-aminoindole and its analogs will undoubtedly continue to fuel the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. mmv.org [mmv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC

[pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Aminoindole (CAS 5192-04-1): A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112721#7-aminoindole-cas-number-5192-04-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com